N-Cyanomethanimidic methyl ester

Description

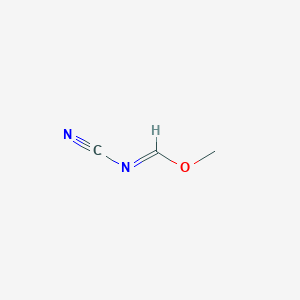

N-Cyanomethanimidic methyl ester is a specialized organic compound belonging to the class of imidic acid esters. Its structure features a cyano group (-CN) attached to a methanimidic acid backbone, with a methyl ester functional group. This compound is synthesized via the reaction of orthoacetic acid esters with cyanamide in an alcoholic solution using an acid catalyst, yielding high purity and efficiency . Its primary applications include serving as an intermediate in pharmaceutical and agrochemical synthesis, leveraging its reactivity in nucleophilic and condensation reactions.

Properties

CAS No. |

51688-22-3 |

|---|---|

Molecular Formula |

C3H4N2O |

Molecular Weight |

84.08 g/mol |

IUPAC Name |

methyl N-cyanomethanimidate |

InChI |

InChI=1S/C3H4N2O/c1-6-3-5-2-4/h3H,1H3 |

InChI Key |

ODSJRSDWANAFRF-UHFFFAOYSA-N |

SMILES |

COC=NC#N |

Canonical SMILES |

COC=NC#N |

Other CAS No. |

51688-22-3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl N-Cyanoethanimidate

Molecular Formula: C₅H₈N₂O Molecular Weight: 112.13 g/mol Synthesis: Ethyl N-cyanoethanimidate is synthesized through analogous methods to N-cyanomethanimidic methyl ester, substituting methanol with ethanol in the reaction . Applications: Widely used as an intermediate in pharmaceuticals and agrochemicals. Key Differences:

- The ethyl ester group increases molecular weight by 14.03 g/mol compared to the methyl ester.

Methyl N-((Methylcarbamoyl)Oxy)Thioacetimidate

Molecular Formula : C₅H₁₀N₂O₂S

Molecular Weight : 162.21 g/mol

Structure : Incorporates a thioacetimidate group and a methylcarbamoyloxy substituent, enhancing electrophilicity.

Applications : Used in specialized syntheses, particularly where sulfur-containing intermediates are required.

Key Differences :

- The addition of a sulfur atom and carbamoyl group increases molecular complexity and weight.

- Enhanced reactivity in thiol-based reactions compared to N-cyanomethanimidic esters.

Ethyl Cyanoacetate

Molecular Formula: C₅H₇NO₂ Molecular Weight: 113.13 g/mol Structure: A cyano-substituted acetate ester, lacking the imidic acid backbone. Applications: Utilized in the synthesis of dyes, pharmaceuticals, and polymers. Key Differences:

- The absence of the imidic acid structure reduces its utility in reactions requiring tautomeric stabilization.

- Ethyl cyanoacetate is more hydrolytically stable but less reactive in imine-forming reactions .

Data Table: Comparative Analysis

Research Findings and Industrial Relevance

- Synthetic Efficiency: The acid-catalyzed reaction of orthoacetic esters with cyanamide provides N-cyanomethanimidic esters in high yields (≥85%) with minimal byproducts, making it industrially scalable .

- Reactivity Profile : The methyl ester’s smaller alkyl group enhances electrophilicity compared to ethyl analogs, favoring faster reaction kinetics in nucleophilic substitutions.

- Safety Considerations: Limited toxicological data exist for this compound, necessitating caution in handling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.